molecular formula C10H20ClNO2 B1373413 4-[2-(Allyloxy)ethoxy]piperidine hydrochloride CAS No. 1220033-17-9

4-[2-(Allyloxy)ethoxy]piperidine hydrochloride

Cat. No.: B1373413
CAS No.: 1220033-17-9
M. Wt: 221.72 g/mol
InChI Key: FBUFJMXCGDCPNE-UHFFFAOYSA-N
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Description

4-[2-(Allyloxy)ethoxy]piperidine hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol. This compound is widely used in scientific experiments due to its unique physical and chemical properties.

Preparation Methods

The synthesis of 4-[2-(Allyloxy)ethoxy]piperidine hydrochloride involves several steps. Typically, the synthetic route includes the reaction of piperidine with allyl chloride to form an intermediate, which is then reacted with ethylene oxide to produce the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-[2-(Allyloxy)ethoxy]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium azide or sodium cyanide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[2-(Allyloxy)ethoxy]piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is used in biochemical assays and as a reference standard in pharmaceutical testing.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[2-(Allyloxy)ethoxy]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

4-[2-(Allyloxy)ethoxy]piperidine hydrochloride can be compared with other similar compounds, such as:

  • 4-[2-(Methoxy)ethoxy]piperidine hydrochloride
  • 4-[2-(Ethoxy)ethoxy]piperidine hydrochloride

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique properties of this compound make it particularly useful in specific applications, distinguishing it from its analogs.

Properties

IUPAC Name

4-(2-prop-2-enoxyethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-7-12-8-9-13-10-3-5-11-6-4-10;/h2,10-11H,1,3-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUFJMXCGDCPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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